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molecular formula C5H6N2O2 B096980 2-(1H-Pyrazol-1-Yl)Acetic Acid CAS No. 16034-48-3

2-(1H-Pyrazol-1-Yl)Acetic Acid

Cat. No. B096980
M. Wt: 126.11 g/mol
InChI Key: LOSKNFQZTWYZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147792

Procedure details

50 g of pyrazole in 250 ml of abs. tetrahydrofuran is added dropwise in a nitrogen atmosphere within 1/2 hour at 20°-30°, with stirring and cooling, to 38.7 g of sodium hydride in 100 ml of abs. tetrahydrofuran. The reaction mixture is stirred for a further 3 hours at 40°; it is then cooled towards 5° and, with good cooling, 160.7 g of bromoacetic acid ethyl ester in 100 ml of abs. tetrahydrofuran is added dropwise at 0°-10° during 1 hour. Stirring is maintained overnight at room temperature; there is then added dropwise 150 ml of ethanol; stirring is continued for 1 hour, and the suspension is subsequently concentrated by evaporation. To the residue is added a solution of 74 g of NaOH tablets in 600 ml of 60% methanol (aqueous), and refluxing is carried out for 40 minutes. The solution is then cooled, and washed twice with 200 ml of ether. The aqueous phase is made acid to a congo-red indicator (about pH 2) with conc. hydrochloric acid at 5° with cooling, and the solution is continuously extracted during 24 hours with methylene chloride. The extract is concentrated by evaporation, and recrystallised from ether/tetrahydrofuran. The crystals melt at 167°-169°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
160.7 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.O1CCCC1.[H-].[Na+].C([O:15][C:16](=[O:19])[CH2:17]Br)C>C(O)C>[N:1]1([CH2:17][C:16]([OH:19])=[O:15])[CH:5]=[CH:4][CH:3]=[N:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1N=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
38.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
160.7 g
Type
reactant
Smiles
C(C)OC(CBr)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for a further 3 hours at 40°
Duration
3 h
STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
stirring
CONCENTRATION
Type
CONCENTRATION
Details
the suspension is subsequently concentrated by evaporation
ADDITION
Type
ADDITION
Details
To the residue is added a solution of 74 g of NaOH tablets in 600 ml of 60% methanol (aqueous)
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
is carried out for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled
WASH
Type
WASH
Details
washed twice with 200 ml of ether
CUSTOM
Type
CUSTOM
Details
at 5°
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
the solution is continuously extracted during 24 hours with methylene chloride
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
recrystallised from ether/tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
melt at 167°-169°

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1(N=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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